

# An In-Depth Technical Guide to Ethyl 2-Pentyneoate: Synthesis, Characterization, and Application

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ethyl 2-pentyneoate*

Cat. No.: B153080

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

## Abstract

**Ethyl 2-pentyneoate** (CAS No. 55314-57-3) is a versatile  $\alpha,\beta$ -acetylenic ester, a class of organic compounds recognized for their utility as reactive intermediates in chemical synthesis. Possessing both an electrophilic alkyne and an ester functional group, this molecule serves as a valuable building block for the construction of complex carbocyclic and heterocyclic frameworks. This guide provides a comprehensive overview of **ethyl 2-pentyneoate**, detailing its structural formula, physicochemical properties, a robust laboratory-scale synthesis protocol, in-depth structural characterization through spectroscopic methods, and a notable application in the synthesis of insect pheromones. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a technical understanding of this reagent.

## Introduction and Physicochemical Properties

**Ethyl 2-pentyneoate** is a colorless liquid characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group. This arrangement, known as an ynoate, renders the molecule highly susceptible to nucleophilic attack, making it a potent Michael acceptor and a dienophile in cycloaddition reactions.<sup>[1]</sup> Its unique electronic properties are foundational to its utility in organic synthesis.

The core structural and physical properties of **ethyl 2-pentyneoate** are summarized below for quick reference.

| Property                              | Value                                         | Reference(s) |
|---------------------------------------|-----------------------------------------------|--------------|
| IUPAC Name                            | ethyl pent-2-yneoate                          | [2]          |
| CAS Number                            | 55314-57-3                                    | [3]          |
| Molecular Formula                     | C <sub>7</sub> H <sub>10</sub> O <sub>2</sub> | [3]          |
| Molecular Weight                      | 126.15 g/mol                                  | [3]          |
| SMILES String                         | CCOC(=O)C#CCC                                 | [3]          |
| InChI Key                             | XDPRPKSTFBPPHU-UHFFFAOYSA-N                   | [3]          |
| Appearance                            | Colorless Liquid                              | [4]          |
| Density                               | 0.957 g/mL at 25 °C                           | [3]          |
| Boiling Point                         | 178-179 °C                                    | [3]          |
| Refractive Index (n <sup>20</sup> /D) | 1.439                                         | [3]          |
| Flash Point                           | 38 °C (100.4 °F) - closed cup                 | [3]          |

## Synthesis of Ethyl 2-Pentyneoate

The preparation of  $\alpha,\beta$ -acetylenic esters like **ethyl 2-pentyneoate** is most reliably achieved by the reaction of a terminal alkyne with an electrophilic carboxylating agent. A standard and highly effective method involves the deprotonation of the terminal alkyne with a strong organometallic base, such as n-butyllithium (n-BuLi), to form a lithium acetylid intermediate. This potent nucleophile is then quenched with ethyl chloroformate to yield the desired product.

The causality for this experimental design is rooted in the acidity of the terminal alkyne proton ( $pK_a \approx 25$ ). A base as strong as n-BuLi is required to ensure complete and irreversible deprotonation, preventing side reactions.<sup>[5]</sup> The subsequent reaction with ethyl chloroformate is a classic nucleophilic acyl substitution. The entire procedure must be conducted under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the highly

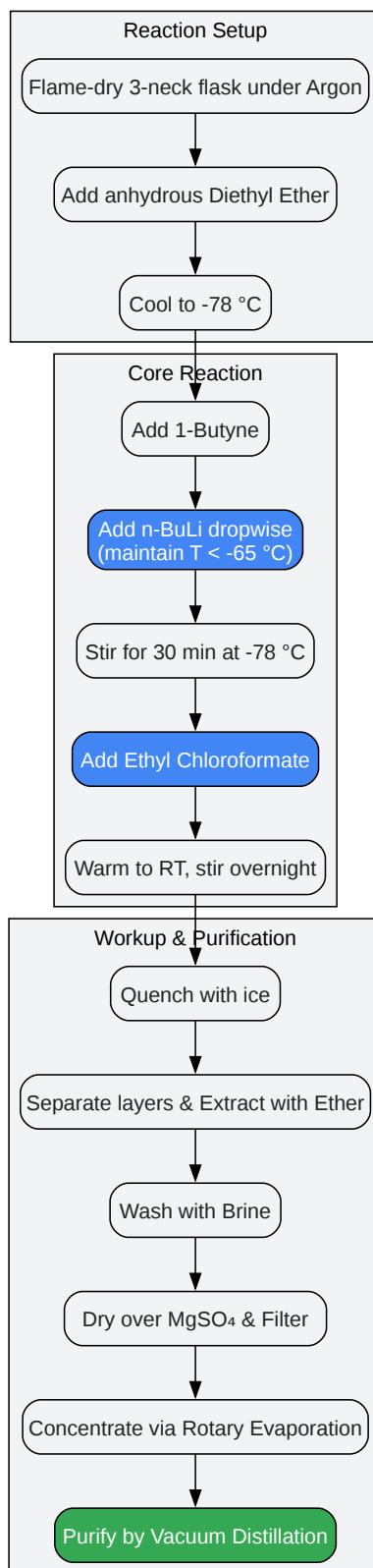
reactive organolithium reagents from being quenched by water or reacting with atmospheric oxygen.

## Representative Experimental Protocol

This protocol is adapted from a verified procedure for a homologous compound, ethyl tetrolate, published in *Organic Syntheses*, a highly authoritative source for reproducible chemical preparations. The stoichiometry has been adjusted for the use of 1-butyne.[6]

Reaction Scheme:  $\text{CH}_3\text{CH}_2\text{C}\equiv\text{CH} + n\text{-BuLi} \rightarrow \text{CH}_3\text{CH}_2\text{C}\equiv\text{CLi} \xrightarrow{\text{--(ClCO}_2\text{Et)}} \text{CH}_3\text{CH}_2\text{C}\equiv\text{CCO}_2\text{Et}$

### Materials:


- 1-Butyne (≥98%)
- n-Butyllithium (1.6 M solution in hexanes)
- Ethyl chloroformate (≥97%)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a low-temperature thermometer, and a rubber septum. The apparatus is flame-dried under a stream of dry argon and allowed to cool to room temperature under a positive pressure of argon.
- Reaction Initiation: The flask is charged with 200 mL of anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath. 1-Butyne (8.1 g, 0.15 mol) is condensed into the flask (or added carefully as a pre-weighed liquid).

- Deprotonation: n-Butyllithium (1.6 M in hexanes, 94 mL, 0.15 mol) is added dropwise via syringe over 60 minutes, ensuring the internal temperature is maintained below -65 °C. The formation of a white precipitate (lithium butynalide) is observed. The resulting slurry is stirred at -78 °C for an additional 30 minutes.
- Carboxylation: Ethyl chloroformate (16.3 g, 0.15 mol) is added dropwise to the stirred slurry. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stir overnight.
- Workup: The reaction mixture is poured onto 200 g of crushed ice. The layers are separated in a separatory funnel, and the aqueous phase is extracted twice with 100-mL portions of diethyl ether.
- Purification: The combined organic layers are washed with brine and dried over anhydrous MgSO<sub>4</sub>. After filtration, the solvent is removed using a rotary evaporator. The crude residue is purified by vacuum distillation to afford **ethyl 2-pentyneoate** as a colorless liquid.

## Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **ethyl 2-pentynoate**.

## Structural Elucidation and Characterization

The structural identity and purity of synthesized **ethyl 2-pentynoate** are confirmed using a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous validation of the molecular structure.

### Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. The gas-phase spectrum from the NIST database shows characteristic absorption bands confirming the ynoate structure.<sup>[2]</sup>

| Wavenumber<br>(cm <sup>-1</sup> ) | Vibration Type | Functional Group                      | Significance                                                                                                                   |
|-----------------------------------|----------------|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| ~2980                             | C-H stretch    | -CH <sub>3</sub> , -CH <sub>2</sub> - | Confirms the presence of sp <sup>3</sup> -hybridized C-H bonds in the ethyl and propyl fragments.                              |
| ~2250                             | C≡C stretch    | Alkyne                                | A sharp, medium-intensity peak characteristic of a disubstituted alkyne. Its position indicates conjugation with the carbonyl. |
| ~1715                             | C=O stretch    | Ester Carbonyl                        | A very strong, sharp absorption confirming the ester functional group.                                                         |
| ~1260                             | C-O stretch    | Ester Linkage                         | A strong band corresponding to the C-O single bond stretch of the ester.                                                       |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed experimental spectrum for **ethyl 2-pentyneoate** is not readily accessible, its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be reliably predicted based on established principles and data from homologous structures.<sup>[7][8]</sup> The predicted data provides a benchmark for researchers to validate their own experimental results.

Predicted  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz):

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Assignment                                        | Rationale                                                                                                 |
|-------------------------------------|--------------|-------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| ~4.21                               | Quartet (q)  | 2H          | $-\text{O}-\text{CH}_2-\text{CH}_3$               | Methylene protons are deshielded by the adjacent oxygen atom. Coupled to the methyl triplet.              |
| ~2.35                               | Triplet (t)  | 2H          | $-\text{C}\equiv\text{C}-\text{CH}_2-\text{CH}_3$ | Methylene protons adjacent to the alkyne are slightly deshielded. Coupled to the terminal methyl triplet. |
| ~1.30                               | Triplet (t)  | 3H          | $-\text{O}-\text{CH}_2-\text{CH}_3$               | Standard chemical shift for an ethyl ester methyl group.                                                  |

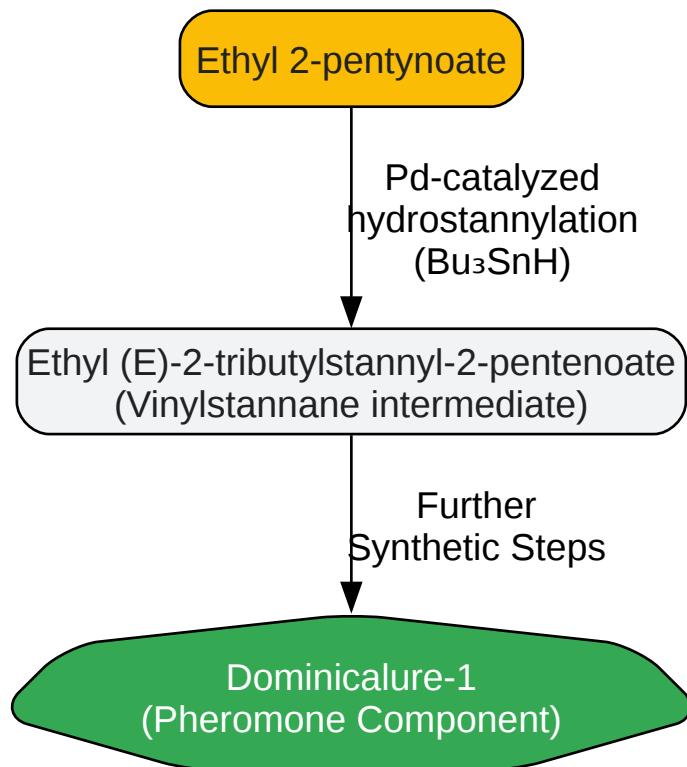
| ~1.15 | Triplet (t) | 3H |  $-\text{CH}_2-\text{CH}_3$  | Standard chemical shift for a terminal alkyl methyl group. |

Predicted  $^{13}\text{C}$  NMR Data ( $\text{CDCl}_3$ , 100 MHz):

| Chemical Shift ( $\delta$ , ppm) | Carbon Type | Assignment                            |
|----------------------------------|-------------|---------------------------------------|
| ~153.5                           | Quaternary  | C=O                                   |
| ~88.0                            | Quaternary  | -C≡C-CH <sub>2</sub> -                |
| ~73.0                            | Quaternary  | -C≡C-CH <sub>2</sub> -                |
| ~62.0                            | Methylene   | -O-CH <sub>2</sub> -CH <sub>3</sub>   |
| ~14.0                            | Methyl      | -O-CH <sub>2</sub> -CH <sub>3</sub>   |
| ~13.0                            | Methylene   | -C≡C-CH <sub>2</sub> -CH <sub>3</sub> |

| ~12.5 | Methyl | -CH<sub>2</sub>-CH<sub>3</sub> |

## Mass Spectrometry (MS)


Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The mass spectrum from the NIST database is consistent with the structure of [ethyl 2-pentynoate](#).<sup>[2]</sup>

| m/z | Proposed Fragment | Formula            | Significance                                                                                                    |
|-----|-------------------|--------------------|-----------------------------------------------------------------------------------------------------------------|
| 126 | $[M]^+$           | $[C_7H_{10}O_2]^+$ | Molecular Ion Peak:<br>Confirms the molecular weight of the compound.                                           |
| 97  | $[M - C_2H_5]^+$  | $[C_5H_5O_2]^+$    | Loss of the ethyl group from the propyl end via $\alpha$ -cleavage.                                             |
| 81  | $[M - OC_2H_5]^+$ | $[C_5H_5O]^+$      | Loss of the ethoxy radical ( $-OEt$ ), a common fragmentation for ethyl esters. This is often a prominent peak. |
| 53  | $[C_4H_5]^+$      | $[C_4H_5]^+$       | Further fragmentation, likely corresponding to the butynyl cation.                                              |

## Applications in Organic Synthesis

**Ethyl 2-pentynoate** is a valuable precursor for creating more complex molecules. Its reactivity allows it to participate in a wide range of transformations, including conjugate additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.

A significant, field-proven application is its use in the synthesis of Dominicalure-1, an aggregation pheromone component for the lesser grain borer (*Rhyzopertha dominica*), a major pest of stored grain products.<sup>[9][10]</sup> The synthesis involves a palladium-catalyzed hydrostannylation reaction, where tributyltin hydride adds across the alkyne. This step transforms the ynoate into a vinylstannane, which is a versatile intermediate for further C-C bond-forming reactions to complete the synthesis of the pheromone.<sup>[9]</sup>



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **ethyl 2-pentynoate** in pheromone synthesis.

## Safety and Handling

**Ethyl 2-pentynoate** is a flammable liquid and can cause serious eye damage. It may also cause allergy or asthma symptoms if inhaled.[3]

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Keep away from heat, sparks, and open flames. [3]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[3]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**Ethyl 2-pentynoate** is a structurally simple yet synthetically powerful  $\alpha,\beta$ -acetylenic ester. Its value is derived from the predictable reactivity of its conjugated system, which enables its use as a key building block in complex organic synthesis. A firm understanding of its properties, preparation, and spectroscopic signatures—as detailed in this guide—is essential for its effective and safe utilization in research and development, from academic laboratories to industrial applications in fine chemicals and drug discovery.

## References

- Rossi, R., Carpita, A., & Cossi, P. (1993). Synthetic Applications of Alkyl (E)-2-Tributylstannyl-2-alkenoates: Selective Synthesis of (S)-1-Methylbutyl (E)-2-Methyl-2-pentenoate, an Aggregation Pheromone Component of *Rhyzopertha dominica* and *Prostephanus truncatus*.
- NIST. (n.d.). 2-Pentynoic acid, ethyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.
- Morales, J. E. T., Pedroso, M. T. C., García, K. S. H., & Camacho, A. C. (2021). A Simple and Sustainable Synthetic Lab-Protocol for Obtaining Racemic Dominicalure-Aggregation Pheromone of the Grain Beetle *Rhyzopertha dominica* F. (Coleoptera, Bostrichidae). Chemistry Proceedings, 3(1), 130. [\[Link\]](#)
- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier Science. (This is a general reference for reaction types). [\[Link\]](#)
- Zweifel, G. S., & Nantz, M. H. (2007). Modern Organic Synthesis: An Introduction. W. H. Freeman. (This is a general reference for reaction mechanisms). [\[Link\]](#)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
- Heath, R. R., & Landolt, P. J. (Eds.). (1999). Bioactive Volatiles from Plants. American Chemical Society. (This provides context on pheromones). [\[Link\]](#)
- Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.
- PubChem. (n.d.). Ethyl pent-2-yn-1-oate. National Center for Biotechnology Information.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Ethyl 2-pentylacetooacetate(24317-94-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Pentynoic acid ethyl ester [webbook.nist.gov]
- 3. Ethyl 2-pentynoate 97 55314-57-3 [sigmaaldrich.com]
- 4. Ethyl pent-2-ynoate | CymitQuimica [cymitquimica.com]
- 5. 55314-57-3|Ethyl pent-2-ynoate| Ambeed [ambeed.com]
- 6. spectrabase.com [spectrabase.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 2-Pentynoate: Synthesis, Characterization, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153080#ethyl-2-pentynoate-structural-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)